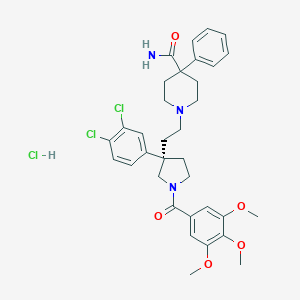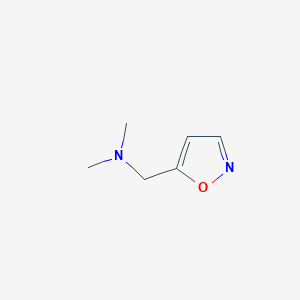![molecular formula C11H12N2O B063875 (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol CAS No. 188753-43-7](/img/structure/B63875.png)
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or receptors involved in cancer cell proliferation or neuronal signaling pathways.
Biochemical And Physiological Effects
Studies have shown that (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol can induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been found to have neuroprotective effects, potentially by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several potential future directions for research on (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol. One direction is to further investigate its potential as an anticancer drug, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential therapeutic effects in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit potent activity against certain cancer cell lines and potential therapeutic effects in neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol involves a multi-step process that includes the reaction of 2-aminobenzimidazole with ethyl acrylate, followed by a cyclization reaction with methyl vinyl ketone. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against certain cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, it has been found to have potential therapeutic effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
188753-43-7 |
|---|---|
Product Name |
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol |
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol |
InChI |
InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3/t10-/m0/s1 |
InChI Key |
FHPARWHYSHNJGP-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3N2CC[C@@H]3O |
SMILES |
CC1=CC2=C(C=C1)N=C3N2CCC3O |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N2CCC3O |
synonyms |
1H-Pyrrolo[1,2-a]benzimidazol-3-ol,2,3-dihydro-7-methyl-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)



